molecular formula C24H27F3N4O3S B2923514 3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile CAS No. 875459-04-4

3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile

Cat. No.: B2923514
CAS No.: 875459-04-4
M. Wt: 508.56
InChI Key: ZCDZRAXWRUAFGP-UHFFFAOYSA-N
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Description

3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl and propyl groups, a piperazine ring with a trifluoromethylbenzenesulfonyl group, and an enenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile involves its interaction with specific molecular targets and pathways. This compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(2,5-Dimethyl-1-propyl-1h-pyrrol-3-yl)-2-{4-[2-(trifluoromethyl)benzenesulfonyl]piperazine-1-carbonyl}prop-2-enenitrile lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N4O3S/c1-4-9-31-17(2)14-19(18(31)3)15-20(16-28)23(32)29-10-12-30(13-11-29)35(33,34)22-8-6-5-7-21(22)24(25,26)27/h5-8,14-15H,4,9-13H2,1-3H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDZRAXWRUAFGP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=C1C)C=C(C#N)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN1C(=CC(=C1C)/C=C(\C#N)/C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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